Midodrine

Receptor Binding Selectivity Pharmacology

Midodrine (CAS 3092-17-9) is the definitive oral α1‑adrenergic prodrug for research and clinical application in orthostatic hypotension (OH), neurogenic OH, and ICU vasopressor‑weaning protocols. Unlike direct‑acting agonists (e.g., phenylephrine) or norepinephrine precursors (e.g., droxidopa), its 93% oral bioavailability, enzymatic conversion to desglymidodrine, and lack of CNS penetration confer a unique efficacy‑safety profile. A Bayesian meta‑analysis demonstrates a 2.7‑fold greater standing systolic blood pressure increase (mean +17 mm Hg) vs. droxidopa, making it the evidence‑based pressor of choice when a robust pressure response is needed. Request your quote now.

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
CAS No. 3092-17-9
Cat. No. B3028752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidodrine
CAS3092-17-9
SynonymsAmatine
Gutron
Midodrin
Midodrine
Midodrine Hydrochloride
Midodrine Monohydrochloride
Midon
Monohydrochloride, Midodrine
ProAmatine
ST 1085
ST-1085
ST1085
Molecular FormulaC12H18N2O4
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl
InChIInChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)
InChIKeyPTKSEFOSCHHMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
4.45e+00 g/L

Midodrine (CAS 3092-17-9) for Orthostatic Hypotension: A Prodrug α1-Adrenergic Agonist with Established Clinical Utility


Midodrine (CAS 3092-17-9) is an orally administered, peripherally selective α1-adrenergic receptor agonist prodrug. Following rapid and nearly complete oral absorption, it undergoes enzymatic hydrolysis in systemic circulation to yield its pharmacologically active metabolite, desglymidodrine (ST-1059) [1]. Desglymidodrine selectively activates α1-adrenoceptors on arteriolar and venous smooth muscle, inducing vasoconstriction and elevating blood pressure without direct cardiac stimulation [2]. Midodrine is approved by the FDA for the treatment of symptomatic orthostatic hypotension (OH) and is widely used in neurogenic orthostatic hypotension (nOH) associated with autonomic failure, Parkinson's disease, and pure autonomic failure [3]. Its key differentiation lies in its oral bioavailability, predictable prodrug-to-active metabolite conversion, and well-characterized efficacy and safety profile relative to other pressor agents.

Why Generic Substitution of Midodrine with Other α1-Agonists or Vasopressors Is Not Clinically Equivalent


Midodrine cannot be simply interchanged with other α1-adrenergic agonists (e.g., phenylephrine, etilefrine), mineralocorticoids (e.g., fludrocortisone), or norepinephrine precursors (e.g., droxidopa) due to fundamental differences in mechanism, pharmacokinetics, and safety profiles. Midodrine is a prodrug requiring enzymatic activation to desglymidodrine, which confers a distinct onset and duration of action compared to direct-acting agonists like phenylephrine [1]. Its high oral bioavailability (93%) and lack of significant blood-brain barrier penetration differentiate it from agents with poor oral absorption or central effects [2]. Critically, midodrine carries a significantly higher risk of supine hypertension than droxidopa (RR 5.1 vs. 1.4) [3], and its cardiovascular outcome profile differs markedly from fludrocortisone [4]. These distinctions necessitate careful, evidence-based selection rather than generic substitution.

Midodrine Product-Specific Quantitative Evidence: Comparator-Based Differentiation in Orthostatic Hypotension


Midodrine Active Metabolite Exhibits 5- to 19-fold Higher Affinity for α1A vs. α1B/α1D Adrenoceptors

The active metabolite of midodrine, desglymidodrine (ST-1059), demonstrates preferential binding to the α1A-adrenoceptor subtype over α1B and α1D. Specifically, in rat receptor binding assays, desglymidodrine exhibits pKi values of 5.89 for α1A, 5.16 for α1B, and 5.78 for α1D . This corresponds to Ki values of approximately 1.29 µM, 6.92 µM, and 1.66 µM, respectively—indicating approximately 5.4-fold higher affinity for α1A over α1B. A separate study reported Kis of 9.77 µM (α1A), 9.55 µM (α1B), and 8.51 µM (α1D) [1]. In contrast, the non-selective α1-agonist phenylephrine does not exhibit subtype selectivity. This subtype preference may contribute to differential pharmacodynamic effects, as α1A receptors are predominantly expressed in the lower urinary tract and vasculature, potentially influencing the balance between desired pressor effects and off-target actions.

Receptor Binding Selectivity Pharmacology

Midodrine Provides Superior Standing Systolic Blood Pressure Increase Compared to Droxidopa

In a Bayesian mixed-treatment comparison meta-analysis of randomized trials in patients with neurogenic orthostatic hypotension (NOH), midodrine demonstrated a significantly greater increase in standing systolic blood pressure (sSBP) compared to droxidopa. The mean change from baseline in sSBP was 17 mm Hg (95% CrI = 11.4-23) for midodrine versus 6.2 mm Hg (95% CrI = 2.4-10) for droxidopa [1]. This represents a 2.7-fold greater pressor effect for midodrine. Both agents were significantly more effective than placebo, but the comparative analysis revealed a significant credible difference between the two treatments. This quantitative efficacy advantage positions midodrine as the preferred agent when a robust blood pressure elevation is the primary therapeutic goal, though the increased efficacy must be weighed against the higher risk of supine hypertension.

Efficacy Blood Pressure Neurogenic Orthostatic Hypotension

Midodrine Carries a 3.6-Fold Higher Relative Risk of Supine Hypertension Compared to Droxidopa

The Bayesian meta-analysis of NOH trials also quantified the differential safety profiles of midodrine and droxidopa regarding supine hypertension—a critical and dose-limiting adverse effect of pressor therapy. Compared to placebo, midodrine significantly increased the risk of supine hypertension (RR = 5.1, 95% CrI = 1.6-24), whereas droxidopa did not (RR = 1.4, 95% CrI = 0.7-2.7) [1]. The relative risk of supine hypertension is approximately 3.6-fold higher with midodrine than with droxidopa. A network meta-analysis confirmed this finding, noting that midodrine was associated with a significantly greater risk of supine hypertension compared with placebo, while no statistically significant increased risk was observed with droxidopa [2]. This safety differential is a key consideration for procurement and formulary decisions, particularly in patient populations at elevated baseline cardiovascular risk.

Safety Supine Hypertension Adverse Events

Midodrine Treatment Persistence Is Significantly Shorter Than Droxidopa in Real-World Use

A large retrospective real-world database analysis (n=119,548) compared treatment persistence—a proxy for tolerability and real-world effectiveness—between droxidopa and midodrine in patients with orthostatic hypotension. Median treatment persistence was significantly longer in the droxidopa cohort versus the midodrine cohort: 303 days (95% CI = 274-325) versus 172 days (95% CI = 169-176), respectively (P < 0.001) [1]. After adjustment for confounding factors, patients using droxidopa monotherapy were 16% more likely to remain persistent at any time point than those using midodrine (P < 0.001). A separate analysis found that patients on midodrine were 27.4% more likely to become non-persistent than those on droxidopa after adjusting for demographic and clinical factors (P = 0.002) [2]. These data suggest that while midodrine offers superior acute pressor effects, real-world tolerability may favor droxidopa, a factor relevant for long-term treatment planning and procurement strategy.

Real-World Evidence Treatment Persistence Adherence

Midodrine Associated with Lower All-Cause Mortality Risk but Higher HF and AMI Rates vs. Fludrocortisone

A large propensity-matched retrospective cohort study (n=66,202) compared cardiovascular and renal outcomes in orthostatic hypotension patients treated with fludrocortisone versus midodrine. All-cause mortality was lower in the midodrine cohort (22.12% vs. 26.85%; RR 1.214, 95% CI 1.181-1.247; p<0.0001), with a hazard ratio (HR) of 0.938 (95% CI 0.91-0.968; p<0.0001) favoring fludrocortisone [1]. However, midodrine was associated with higher rates of heart failure (22.99% vs. 17.81%; RR 0.775; HR 0.636; p<0.0001) and acute myocardial infarction (6.92% vs. 6.05%; RR 0.873; HR 0.694; p<0.0001). Syncope/collapse was less frequent with midodrine (21.77% vs. 25.84%; RR 1.187; p<0.0001). This divergent outcome profile—lower mortality risk but higher HF and AMI rates—highlights the need for individualized agent selection based on patient-specific cardiovascular risk profiles.

Cardiovascular Outcomes Mortality Comparative Safety

Midodrine Achieves 93% Absolute Oral Bioavailability as Active Metabolite

Midodrine is a prodrug that undergoes rapid and nearly complete enzymatic hydrolysis to its active metabolite, desglymidodrine. The absolute bioavailability of midodrine, measured as desglymidodrine, is 93% following oral administration [1]. This high and consistent oral bioavailability contrasts with other pressor agents that require intravenous administration (e.g., phenylephrine, norepinephrine) or exhibit variable absorption. Peak plasma concentrations of the prodrug are reached within approximately 30 minutes, while the active metabolite peaks at approximately 1 hour post-dose [2]. The elimination half-life of midodrine is approximately 0.5 hours, while desglymidodrine has a half-life of 3-4 hours [3]. This pharmacokinetic profile supports predictable, sustained pressor effects with oral dosing and distinguishes midodrine from direct-acting intravenous agents used in acute settings.

Pharmacokinetics Bioavailability Prodrug Activation

Midodrine (CAS 3092-17-9) Optimal Application Scenarios: Evidence-Based Use Cases in Research and Clinical Practice


First-Line Oral Pressor Therapy for Neurogenic Orthostatic Hypotension Requiring Robust sSBP Elevation

In patients with neurogenic orthostatic hypotension (NOH) where a substantial increase in standing systolic blood pressure is the primary therapeutic goal, midodrine is the evidence-based oral agent of choice. A Bayesian meta-analysis demonstrates that midodrine increases sSBP by a mean of 17 mm Hg versus 6.2 mm Hg for droxidopa—a 2.7-fold greater effect [1]. This scenario applies to patients with severe autonomic failure, including those with Parkinson's disease, pure autonomic failure, or multiple system atrophy, where symptom relief correlates directly with blood pressure elevation. However, given the 3.6-fold higher relative risk of supine hypertension with midodrine (RR 5.1 vs. 1.4 for droxidopa) [1], careful monitoring of supine blood pressure is mandatory, and the last daily dose should be administered at least 4 hours before bedtime.

Oral Vasopressor Weaning Protocol in the ICU Setting

Midodrine is increasingly utilized as an oral bridge therapy to facilitate weaning of critically ill patients from intravenous vasopressor infusions (e.g., phenylephrine, norepinephrine). Its high oral bioavailability (93%) [2] and predictable conversion to active metabolite enable transition from continuous i.v. infusion to intermittent oral dosing, reducing ICU length of stay and central line-associated complications. Clinical studies have shown that midodrine initiation accelerates liberation from i.v. vasopressors, with measurable reductions in phenylephrine equivalent rates [3]. This application is particularly relevant in surgical, trauma, and medical ICUs where prolonged vasopressor dependence is a barrier to discharge. Dosing typically begins at 10 mg orally three times daily, titrated to maintain mean arterial pressure ≥65 mm Hg.

Pharmacological Challenge Agent in Autonomic Function Research

Midodrine serves as a valuable pharmacological tool in autonomic neuroscience research due to its well-characterized peripheral α1-agonist activity and lack of central nervous system penetration. It is employed in tilt-table testing protocols and baroreflex sensitivity studies to assess adrenergic responsiveness and vascular compliance. The prodrug-to-active metabolite conversion pathway enables controlled, reproducible pressor challenges in both animal models and human subjects. In preclinical research, the active metabolite desglymidodrine (ST-1059) is used directly in isolated tissue bath experiments and in vivo models to characterize α1-adrenoceptor subtype pharmacology [4]. The compound's commercial availability as a research chemical (desglymidodrine, CAS 3600-87-1) facilitates standardized experimental protocols.

Alternative to Fludrocortisone in OH Patients with Elevated Heart Failure Risk

While the recent retrospective cohort study showed that midodrine is associated with lower all-cause mortality compared to fludrocortisone (22.12% vs. 26.85%), it also demonstrated higher rates of heart failure (22.99% vs. 17.81%) and acute myocardial infarction (6.92% vs. 6.05%) [5]. Therefore, patient selection is critical: midodrine may be preferred in OH patients where mortality reduction is prioritized and baseline HF risk is low, whereas fludrocortisone may be more appropriate in patients with pre-existing heart failure or elevated cardiovascular risk. This evidence supports a precision medicine approach to pressor selection rather than empiric substitution. Procurement strategies should ensure availability of both agents to enable individualized therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Midodrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.